5-Methyl-1,3-oxazole-2(3H)-thione
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Overview
Description
2(3H)-Oxazolethione, 5-methyl- is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfur atom in the thione form adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolethione, 5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The reaction conditions often involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.
Industrial Production Methods
Industrial production of 2(3H)-Oxazolethione, 5-methyl- may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles . This method minimizes the risk of side reactions and provides a scalable approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolethione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of the thione group to a thiol group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions at the carbon atoms adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other oxidizing agents are commonly used for the oxidation of oxazolines to oxazoles.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other reducing agents can be used for the reduction of the thione group.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, thiols, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2(3H)-Oxazolethione, 5-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolethione, 5-methyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thione form can participate in redox reactions, influencing various biological processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A related compound with a similar ring structure but lacking the sulfur atom.
Thiazole: Contains both sulfur and nitrogen atoms in the ring, similar to oxazolethione but with different chemical properties.
Imidazole: Another heterocyclic compound with nitrogen atoms in the ring, widely used in medicinal chemistry.
Uniqueness
2(3H)-Oxazolethione, 5-methyl- is unique due to the presence of the sulfur atom in the thione form, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-3H-1,3-oxazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-5-4(7)6-3/h2H,1H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWIVWWFYFDSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530042 |
Source
|
Record name | 5-Methyl-1,3-oxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56750-14-2 |
Source
|
Record name | 5-Methyl-1,3-oxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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